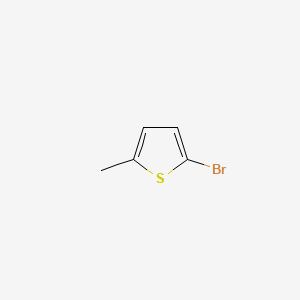

2-Bromo-5-methylthiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLOOGOFKSUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227308 | |

| Record name | 2-Bromo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-58-2 | |

| Record name | 2-Bromo-5-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylthiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed to be a valuable resource for professionals in research and development. The bromine atom at the 2-position and the methyl group at the 5-position offer distinct sites for functionalization, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol [2][3] |

| CAS Number | 765-58-2[2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 65 °C at 15 mmHg[2] |

| Density | 1.552 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.569[2] |

| Solubility | Sparingly soluble in water. |

| Flash Point | 78.3 °C (closed cup)[2] |

| Storage Temperature | 2-8°C[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.4 | s | - | -CH₃ |

| 6.6 | d | 3.6 | H-4 |

| 6.9 | d | 3.6 | H-3 |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 15.3 | -CH₃ |

| 111.8 | C-2 |

| 125.7 | C-4 |

| 129.8 | C-3 |

| 140.1 | C-5 |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | Aromatic C-H stretch |

| 3000-2850 | s | Alkane C-H stretch |

| 1600-1475 | w-m | Aromatic C=C stretch |

| 1450 & 1375 | m | -CH₃ bend |

| 800-600 | s | C-Br stretch |

Reactivity and Key Transformations

This compound is a valuable synthon due to its susceptibility to a variety of chemical reactions, primarily centered around the reactivity of the C-Br bond. Key transformations include Suzuki coupling, Grignard reagent formation, and lithiation, which open avenues for the introduction of diverse functional groups.

Experimental Work-flow for Functionalization

Experimental Protocols

The following sections provide detailed methodologies for the key reactions of this compound. These protocols are based on established procedures and can be adapted for specific research needs.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane (B91453)/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Grignard Reaction

The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which is a potent nucleophile for forming new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (optional, for initiation)

-

Nitrogen or Argon gas

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent, 5-methyl-2-thienylmagnesium bromide, is ready for reaction with various electrophiles.

Lithiation Reaction

Lithiation of this compound via lithium-halogen exchange provides a highly reactive organolithium intermediate for subsequent reactions with electrophiles.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Nitrogen or Argon gas

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Add this compound (1.0 equivalent) to the flask and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

The resulting 5-methyl-2-lithiothiophene is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

-

For the electrophilic quench, add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety Information

This compound is a combustible liquid and should be handled with care. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Suzuki coupling, Grignard reactions, and lithiation, make it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-methylthiophene (CAS: 765-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block crucial in organic synthesis. This document details its chemical and physical properties, safety information, synthesis, and key applications in cross-coupling reactions, with a focus on its relevance to drug discovery and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong odor. It is a key intermediate in the synthesis of a wide range of more complex molecules.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 765-58-2 | [3] |

| Molecular Formula | C₅H₅BrS | [4] |

| Molecular Weight | 177.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 65 °C at 15 mmHg | [3] |

| Density | 1.552 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.569 | [3] |

| Solubility | Sparingly soluble in water. | |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| Causes skin irritation | Skin irritation (Category 2) |

| Causes serious eye irritation | Eye irritation (Category 2) |

| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) |

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS) as the bromine source.

Experimental Protocol: Bromination of 2-methylthiophene

Materials:

-

2-methylthiophene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-methylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide (B58015) byproduct is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Key Reactions and Applications in Drug Development

The bromine atom on the thiophene (B33073) ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and functional materials.[1][2]

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of aryl-aryl bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas.

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.

Materials:

-

This compound

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene, THF)

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.

-

Add the palladium catalyst.

-

Heat the reaction mixture and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction and quench.

-

Perform a standard workup and extraction.

-

Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling is the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.

Materials:

-

This compound

-

Organozinc reagent

-

Palladium or Nickel catalyst

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere

Procedure:

-

In an inert atmosphere, add the catalyst to a reaction vessel.

-

Add a solution of this compound (1 equivalent) in the anhydrous solvent.

-

Add the organozinc reagent (1.5 equivalents).

-

Stir the mixture at room temperature or with heating.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction upon completion.

-

Perform an aqueous workup and extraction.

-

Purify the product by column chromatography.

Application in the Synthesis of Olanzapine (B1677200)

While this compound is not a direct precursor, the structurally similar compound, 5-methyl-2-amino-3-cyanothiophene, is a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[5][6] This highlights the importance of the substituted thiophene core in the development of pharmaceuticals.

The synthesis involves the reaction of 5-methyl-2-amino-3-cyanothiophene with o-fluoronitrobenzene, followed by reduction and cyclization steps to form the core structure of Olanzapine.[5][6]

Biological Activity of Derivatives

Derivatives of this compound have shown promising biological activities. For instance, certain 2-aryl-5-(bromomethyl)thiophene derivatives have been synthesized and evaluated for their antithrombotic and haemolytic activities.[7] One study reported that a novel thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, exhibited selective cytotoxicity against several cancer cell lines, including LnCap, HepG2, and Caco-2, with EC50 values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively.[8] This compound was also shown to induce apoptosis in cancer cells.[8]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. While a full spectrum is not provided here, typical ¹H and ¹³C NMR chemical shifts for similar 2-bromothiophene (B119243) structures are referenced below for guidance.

¹H NMR (CDCl₃): The proton signals for the thiophene ring typically appear in the aromatic region. For 2-bromothiophene, the protons are observed at approximately δ 6.9-7.2 ppm. The methyl protons of this compound would be expected to appear as a singlet further upfield.

¹³C NMR (CDCl₃): The carbon signals for the thiophene ring are expected in the aromatic region of the spectrum.

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in cross-coupling reactions makes it a key intermediate for the synthesis of a wide array of compounds with applications in pharmaceuticals and materials science. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this important chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 765-58-2 [chemicalbook.com]

- 4. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102225941A - Preparation method of antipsychotic drug olanzapine - Google Patents [patents.google.com]

- 6. CN102250116A - Preparation method of olanzapine - Google Patents [patents.google.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure and IUPAC name of 2-Bromo-5-methylthiophene

An In-depth Technical Guide to 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring functionalized with both a reactive bromine atom and a methyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, supported by detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Structure and Nomenclature

The core structure of this compound consists of a five-membered thiophene ring. A bromine atom is substituted at the 2-position, and a methyl group is at the 5-position.

-

IUPAC Name: this compound[4]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 765-58-2 | [1][4][5] |

| EC Number | 212-151-1 | [4][5] |

| PubChem CID | 69831 | [4] |

| Molecular Weight | 177.06 g/mol | [4][5] |

| Exact Mass | 175.92953 Da | [1][4] |

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to yellow liquid with a strong odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to yellow liquid | Ambient | [1] |

| Density | 1.552 g/mL | at 25 °C | [5][6] |

| Boiling Point | 65 °C | at 15 mmHg | [5][6] |

| Refractive Index | 1.569 | n20/D | [5][6] |

| Flash Point | 78.3 °C (172.9 °F) | Closed cup | [5] |

| Water Solubility | 0.39 g/L | at 20 °C | [1] |

Table 3: Spectroscopic Data Summary

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Experimental spectra are available through various databases.

| Spectroscopy Type | Database / Source | Remarks |

| FTIR | SpectraBase, PubChem | Data available from neat or thin-film samples.[4][7] |

| Raman | PubChem | FT-Raman spectrum available.[4] |

| NMR | PubChem (via NMRShiftDB) | Proton (¹H) and Carbon (¹³C) NMR data are available for structural elucidation.[4] |

| Mass Spec | NIST Mass Spectrometry Data Center | Mass spectral data for molecular weight confirmation.[4] |

Synthesis and Reactions

Synthesis Workflow

A common and effective method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using a brominating agent such as N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like acetic acid or a chlorinated solvent.

Caption: Synthetic workflow for this compound.

Role in Cross-Coupling Reactions

This compound is a key substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[2] These reactions are fundamental for creating C-C bonds, enabling the synthesis of complex conjugated molecules used in materials science and medicinal chemistry.[2][3]

Caption: Role in Suzuki cross-coupling reactions.

Experimental Protocols

Synthesis Protocol (Illustrative)

This protocol is adapted from a general procedure for the bromination of activated thiophenes.[8]

-

Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer, add 2-methylthiophene (1.0 eq.).

-

Reagents: Add a suitable solvent, such as glacial acetic acid.

-

Bromination: Cool the mixture in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup: Pour the reaction mixture into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Workflow

The following protocols are generalized for the acquisition of key spectroscopic data for structural verification.[9]

Caption: General workflow for spectroscopic analysis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [4][10] |

| H315 | Causes skin irritation | [4][10] |

| H319 | Causes serious eye irritation | [4][10] |

| H335 | May cause respiratory irritation | [10] |

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly closed.[11] The product may be supplied with stabilizers such as copper chips or sodium bicarbonate.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, remove contaminated clothing and rinse skin with water.[12] If swallowed or inhaled, seek immediate medical attention.[11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable pathway for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in research and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 765-58-2 [sigmaaldrich.com]

- 6. This compound | 765-58-2 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemical-label.com [chemical-label.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylthiophene from 2-methylthiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylthiophene from 2-methylthiophene (B1210033). It details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques. Quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding of this important chemical transformation. This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility stems from the thiophene (B33073) ring's electronic properties and the presence of both a bromine atom and a methyl group, which allow for diverse chemical modifications.[1][2] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental for constructing complex organic molecules.[1]

Synthetic Pathway and Mechanism

The synthesis of this compound from 2-methylthiophene is typically achieved through an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich, making it susceptible to attack by electrophiles. The methyl group at the 2-position is an activating group and directs the incoming electrophile (bromine) primarily to the 5-position (alpha-position) due to resonance stabilization of the intermediate carbocation (the sigma complex).

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and liquid bromine (Br₂).

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-methylthiophene proceeds via a classic electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂) generates a bromine electrophile (Br⁺). In the case of NBS, a trace amount of HBr or an acid catalyst can facilitate the release of Br⁺.

-

Nucleophilic Attack: The π-electrons of the thiophene ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the C5 position.

-

Deprotonation: A base (e.g., the succinimide (B58015) anion from NBS or a solvent molecule) removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Computational studies using density functional theory (DFT) on the bromination of thiophenes with NBS support a mechanism involving the formation of a bromonium ion intermediate.[3][4]

Caption: Electrophilic substitution mechanism for the bromination of 2-methylthiophene.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, using two common brominating agents.

Method A: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the regioselective bromination of thiophenes and other electron-rich aromatic compounds.[5] This method is often preferred due to its milder reaction conditions and easier handling compared to liquid bromine.

Protocol:

-

Reaction Setup: To a solution of 2-methylthiophene (1 equivalent) in a suitable solvent such as chloroform, acetonitrile, or a mixture of tetrahydrofuran (B95107) and acetic acid, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature or 0 °C.[5] The reaction flask should be protected from light, for instance, by wrapping it in aluminum foil.[5]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated solution of sodium bisulfite.[6] The mixture is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[6]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[5] The crude product is then purified.

Method B: Bromination using Liquid Bromine (Br₂)

Direct bromination using liquid bromine is another effective method, often carried out in the presence of an acid.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-methylthiophene (1 equivalent) in a solvent such as acetic acid or formic acid and water.[6]

-

Reagent Addition: Cool the mixture to 0-5 °C.[6] Slowly add liquid bromine (1 equivalent) to the solution while maintaining the low temperature.

-

Reaction and Work-up: After the addition is complete, the reaction is stirred, sometimes under reflux, for 1 to 3 hours.[6] The reaction is then quenched by adding a saturated solution of sodium bisulfite to neutralize any remaining bromine.[6]

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed, dried, and concentrated under reduced pressure to yield the crude product.[6]

Data Presentation

The following table summarizes quantitative data from various reported syntheses.

| Parameter | Method A (NBS) | Method B (Br₂) | Reference(s) |

| Starting Material | 2-Methylthiophene | 2-Methylthiophene | [5][6] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | [5][6] |

| Stoichiometry | 1.0 - 1.1 eq. NBS | 1.0 - 2.0 eq. Br₂ | [5][6] |

| Solvent | Chloroform / Acetonitrile | Formic Acid / Water | [5][6] |

| Temperature | 0 °C to Room Temperature | 0 - 5 °C (addition), then Reflux | [6] |

| Reaction Time | 30 minutes - 3 hours | 1 - 3 hours | [6] |

| Purity (Crude) | Not specified | ~95% | [6] |

| Yield | High (e.g., 99% for similar substrate) | ~93% | [6] |

Purification

Purification of the crude this compound is crucial to remove unreacted starting material, the minor 2-bromo-4-methylthiophene (B1283163) isomer, and any dibrominated byproducts.

-

Silica Gel Column Chromatography: This is a common and effective method for purification. A non-polar eluent system, such as hexane, is typically used.[7] The separation of isomers can be challenging due to similar polarities.[8][9]

-

Vacuum Distillation: Given that this compound is a liquid, vacuum distillation can be an effective technique for purification, especially for removing non-volatile impurities or compounds with significantly different boiling points.[7][8]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis

This diagram outlines the logical connections between the components of the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Bromo-5-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-methylthiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized below. These values are critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 | d | 1H | H-3 |

| ~ 6.6 | d | 1H | H-4 |

| ~ 2.4 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C-5 |

| ~ 129 | C-3 |

| ~ 125 | C-4 |

| ~ 112 | C-2 |

| ~ 15 | -CH₃ |

Solvent: CDCl₃. The chemical shifts are influenced by the bromine and methyl substituents on the thiophene (B33073) ring.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1540 | Medium | C=C stretch (thiophene ring) |

| ~ 1450 | Medium | C=C stretch (thiophene ring) |

| ~ 800 | Strong | C-H out-of-plane bend |

| ~ 670 | Medium | C-Br stretch |

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 178 / 176 | High | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes)[1] |

| 97 | High | [M - Br]⁺ (Loss of Bromine)[1] |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) operating at a proton frequency of 300 MHz or higher.[1]

3. ¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Apply a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

Process the raw data using Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

-

Set the spectral width to encompass a range of 0-150 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR Method):

-

As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.

-

Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

3. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The sample is vaporized in the GC inlet and then ionized in the MS source, typically using Electron Ionization (EI) at 70 eV.

2. Instrumentation:

-

A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

3. Data Acquisition:

-

The GC separates the analyte from the solvent and any impurities.

-

The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

-

The resulting mass spectrum displays the relative abundance of the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

1H NMR and 13C NMR spectrum of 2-Bromo-5-methylthiophene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-methylthiophene

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and NMR Assignments

This compound (CAS No: 765-58-2) is a substituted heterocyclic compound with the molecular formula C₅H₅BrS.[1] The thiophene (B33073) ring contains three distinct carbon environments and two distinct aromatic proton environments, in addition to the methyl group. The numbering convention used for NMR assignments is shown in Figure 1.

Figure 1. Structure and numbering of this compound.

The analysis of the NMR spectra is crucial for confirming the substitution pattern and purity of the compound. The electron-donating methyl group (-CH₃) and the electron-withdrawing, electronegative bromine atom (-Br) exert distinct effects on the chemical shifts of the adjacent protons and carbons in the thiophene ring.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra are available through subscription-based databases such as SpectraBase, the following tables summarize the predicted quantitative data for this compound.[1][2] These predictions are derived from established substituent effects on the thiophene ring and analysis of similar compounds.

¹H NMR Data Summary

The ¹H NMR spectrum is expected to show three distinct signals: two doublets for the aromatic protons on the thiophene ring and a singlet for the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.85 | Doublet (d) | ~3.6 | 1H |

| H-4 | ~6.55 | Doublet (d) | ~3.6 | 1H |

| -CH₃ | ~2.45 | Singlet (s) | - | 3H |

Table 1. Predicted ¹H NMR spectral data for this compound in CDCl₃.

The coupling between H-3 and H-4 is a typical three-bond (³J) coupling for protons on a thiophene ring.

¹³C NMR Data Summary

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~111 |

| C-3 | ~129 |

| C-4 | ~125 |

| C-5 (C-CH₃) | ~140 |

| -CH₃ | ~15 |

Table 2. Predicted ¹³C NMR spectral data for this compound in CDCl₃.

The carbon atom attached to the bromine (C-2) is significantly shielded, appearing upfield, while the carbon attached to the methyl group (C-5) is deshielded and appears downfield.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Dissolution : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Transfer the final solution to a standard 5 mm NMR tube.

Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended for optimal signal dispersion.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C), during data acquisition.

¹H NMR Acquisition

-

Pulse Program : Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Set the spectral width to approximately 15 ppm.

-

Number of Scans : Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay : Use a relaxation delay (d1) of 1-2 seconds between scans.

¹³C NMR Acquisition

-

Pulse Program : Employ a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set the spectral width to approximately 220-240 ppm.

-

Number of Scans : A larger number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay : Use a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of carbon nuclei.

Data Processing

-

Fourier Transform : Apply a Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Correction : Perform phase and baseline corrections on the resulting spectrum.

-

Calibration : Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

-

Analysis : Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.

Visualization of NMR Data Correlation

The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the molecular structure and its expected NMR signals.

References

An In-depth Technical Guide to the FTIR and Mass Spectrum Interpretation of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the compound 2-Bromo-5-methylthiophene. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents logical workflows for spectral interpretation, aiding in the structural elucidation and characterization of this and similar thiophene (B33073) derivatives.

Data Presentation: Spectroscopic Data of this compound

The following tables summarize the expected quantitative data from the FTIR and Mass Spectrum analysis of this compound (Molecular Formula: C₅H₅BrS, Molecular Weight: 177.06 g/mol ).

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100 | =C-H stretch (thiophene ring) | Weak to Medium |

| 2950-2850 | C-H stretch (methyl group) | Medium |

| ~1450 | C=C stretch (thiophene ring) | Medium |

| ~1375 | C-H bend (methyl group) | Medium |

| ~800 | C-H out-of-plane bend (2,5-disubstituted thiophene) | Strong |

| ~700-600 | C-Br stretch | Medium to Strong |

| ~690 | C-S stretch | Weak to Medium |

Note: This data is predicted based on characteristic infrared absorption frequencies for substituted thiophenes and common functional groups.

Table 2: Expected Mass Spectrum Fragmentation of this compound

| m/z Ratio | Proposed Fragment Identity | Notes |

| 176/178 | [C₅H₅BrS]⁺ | Molecular ion peak (M⁺ and M⁺+2 due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 97 | [C₅H₅S]⁺ | Loss of Bromine radical (M⁺ - Br•) |

| 162/164 | [C₄H₂BrS]⁺ | Loss of methyl radical (M⁺ - CH₃•) |

| 82 | [C₄H₂S]⁺ | Loss of Br• and CH₃• |

Note: The fragmentation pattern is inferred from the principles of mass spectrometry and data from closely related compounds.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Thin Solid Film Method

-

Sample Preparation:

-

Place approximately 50 mg of this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.

-

-

Film Deposition:

-

Obtain a clean, dry salt plate (e.g., KBr or NaCl) from a desiccator.

-

Using a pipette, carefully drop a small amount of the sample solution onto the surface of the salt plate.

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. If the film is too thick (saturated peaks), the plate should be cleaned with the solvent and a more dilute solution should be used.

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities, or a direct insertion probe.

-

-

Ionization:

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy imparted can lead to fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

-

Visualization of Key Processes

Caption: Predicted fragmentation of this compound in EI-MS.

Caption: Workflow for spectroscopic identification of an organic compound.

Physical properties including boiling point and density of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block essential in the fields of medicinal chemistry, materials science, and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. Furthermore, a representative synthetic workflow illustrating its application in cross-coupling reactions is provided.

Core Physical and Chemical Properties

This compound (CAS No. 765-58-2) is a substituted thiophene (B33073) ring with a bromine atom at the 2-position and a methyl group at the 5-position.[1] This structure makes it an ideal intermediate for further functionalization, particularly in reactions where the bromine atom can act as a leaving group.[2]

| Property | Value | Conditions |

| Molecular Formula | C₅H₅BrS | |

| Molecular Weight | 177.06 g/mol | |

| Boiling Point | 65 °C | at 15 mmHg |

| Density | 1.552 g/mL | at 25 °C |

| Refractive Index | n20/D 1.569 |

Table 1: Key Physical Properties of this compound.[3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For small quantities of liquid, the capillary method is a common and accurate technique.[5]

Materials:

-

This compound sample

-

Thiele tube or other heating apparatus (e.g., aluminum block)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Fusion tube (small test tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or silicone oil (for Thiele tube)

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[6]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube filled with oil or an aluminum heating block.[6][7]

-

The apparatus is heated slowly and uniformly.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[5][6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Workflow for Boiling Point Determination:

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume.[8] A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

-

This compound sample

-

Pycnometer (volumetric flask with a stopper)

-

Analytical balance

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer can then be calculated (V = (m₂ - m₁) / ρ_water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, and its mass is measured (m₃) at a controlled temperature (e.g., 25 °C).

-

The mass of the this compound sample is (m₃ - m₁).

-

The density of the sample is calculated by dividing its mass by the calibrated volume of the pycnometer (ρ_sample = (m₃ - m₁) / V).

Logical Flow for Density Determination:

Application in Organic Synthesis: A Suzuki Coupling Workflow

This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds.[2] The Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prime example of its application.[9] This allows for the synthesis of more complex thiophene-containing molecules, which are scaffolds in many pharmaceutical and material science applications.[10]

The following diagram illustrates a generalized workflow for a Suzuki coupling reaction using this compound.

References

- 1. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Chemical reactivity and stability of 2-Bromo-5-methylthiophene

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, provides multiple reactive sites for chemical modification. The bromine atom is particularly useful for forming new carbon-carbon bonds through various cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and organic electronics.[1] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering detailed experimental protocols and data to support its application in research and development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrS | [2][3] |

| Molecular Weight | 177.06 g/mol | [2][3] |

| CAS Number | 765-58-2 | [2][3] |

| Appearance | Colorless to very pale yellow liquid | [4][5] |

| Boiling Point | 65 °C at 15 mmHg | [2][6] |

| Density | 1.552 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.569 | [2][6] |

| Flash Point | 78.3 °C (172.9 °F) - closed cup | [2] |

Table 2: Hazard and Safety Information

| Hazard Class | Description | GHS Classification | Precautionary Statements | Reference(s) |

| Flammability | Combustible liquid | H227 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [3][4] |

| Acute Toxicity | Harmful if swallowed or in contact with skin | H302+H312 | P302+P312: IF ON SKIN: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

| Skin Irritation | Causes skin irritation | H315 | P332+P313: If skin irritation occurs: Get medical advice/attention. | [3][4] |

| Eye Irritation | Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond and the electron-rich thiophene ring. The primary transformations include metal-catalyzed cross-coupling reactions, formation of organometallic intermediates, and electrophilic substitution on the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming C-C bonds and is widely used to synthesize biaryl and vinyl-substituted thiophenes.[7] The reaction involves the coupling of the bromothiophene with an organoboron compound in the presence of a palladium catalyst and a base.[8]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki Coupling of Bromothiophenes

| Component | Example Reagents/Conditions | Purpose | Reference(s) |

| Substrate | This compound (1 eq) | Aryl halide source | [8][9] |

| Coupling Partner | Arylboronic acid (1.1 - 1.5 eq) | Source of the new carbon fragment | [8][10] |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Facilitates the catalytic cycle | [8][9] |

| Base | K₃PO₄ or K₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation | [8][9] |

| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1), Toluene/Ethanol/H₂O | Solubilizes reactants and facilitates the reaction | [8][9] |

| Temperature | 80 - 100 °C | Provides energy to overcome activation barriers | [8][9] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst | [8] |

| Yields | Moderate to excellent (e.g., 56-76%) | [9][10] |

Organometallic Intermediate Formation

The carbon-bromine bond can be readily converted into a carbon-lithium or carbon-magnesium bond, generating highly nucleophilic organometallic intermediates.

-

Lithiation (Lithium-Halogen Exchange): Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a rapid and clean lithium-halogen exchange to form 2-lithio-5-methylthiophene.[11] This powerful nucleophile can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[12][13] A competing side reaction can be the "halogen dance," where lithiation and subsequent rearrangement can lead to other isomers, though this is more prominent under specific conditions.[14]

-

Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-(5-methylthienyl)magnesium bromide.[15][16] This reagent is a strong nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters.[17]

dot

Caption: Experimental workflow for lithiation and electrophilic quench.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution.[18] The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. For this compound, the methyl group at C5 directs electrophiles to the C4 position, and the bromo group at C2 directs to the C3 position. The activating nature of the methyl group generally makes substitution at the C4 and C3 positions the most likely outcomes, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[19]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally unfavorable.[20] Such reactions typically require strong electron-withdrawing groups (like a nitro group) on the ring to stabilize the negatively charged Meisenheimer intermediate.[21][22] Therefore, direct displacement of the bromine by a nucleophile is not a common reaction pathway unless the thiophene ring is further functionalized with activating groups.[23]

Chemical Stability and Storage

Proper storage and handling are critical to maintain the purity and reactivity of this compound.

-

Thermal and Photochemical Stability: The compound is reported to be sensitive to heat and light. Prolonged exposure to high temperatures can lead to degradation. Its flash point is 78.3 °C, and it is classified as a combustible liquid.[2] Vapors may form explosive mixtures with air. It should be stored in a cool, dark place.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[24][25] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

-

Stabilization: Commercial preparations are often stabilized with small amounts of copper chips and sodium bicarbonate to prevent degradation during storage.[5][26][27][28]

Table 4: Recommended Storage and Handling

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store at 2-8°C (refrigerated) | Minimizes degradation from heat. | [2] |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. | Prevents contamination by moisture and air. | [4][24] |

| Light | Store in an opaque or amber container. | Protects from light-induced degradation. | [5] |

| Handling | Work in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses). | Prevents inhalation of harmful vapors and skin/eye contact. | [29] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | The compound is combustible. | [4][24] |

Experimental Protocols

The following protocols are generalized methodologies based on published procedures and should be adapted and optimized for specific substrates and equipment.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[8][9]

-

Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%), to the flask under a positive pressure of inert gas.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylthiophene.

Protocol: Lithiation and Quench with an Electrophile

This protocol outlines the formation of 2-lithio-5-methylthiophene and its subsequent reaction with an electrophile.[11]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

-

Initial Setup: Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe. Add this compound (1.0 eq) to the solvent.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2 hours at room temperature.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent in vacuo. Purify the crude product by column chromatography or distillation as appropriate for the specific product.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the C-Br bond, which allows for the formation of organometallic reagents and participation in a variety of powerful cross-coupling reactions. Understanding its reactivity profile, regiochemical preferences in electrophilic substitution, and stability limitations is crucial for its effective use. By following established protocols and adhering to proper safety and storage guidelines, researchers can successfully leverage this compound to construct complex molecular architectures for applications in drug discovery and material science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 95 765-58-2 [sigmaaldrich.com]

- 3. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 765-58-2 [chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]

- 16. adichemistry.com [adichemistry.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. This compound, stabilised with Copper (0.1%) and Sodium bicarbonate (0.4%), 95% 5 g [thermofisher.com]

- 27. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 28. calpaclab.com [calpaclab.com]

- 29. benchchem.com [benchchem.com]

The Strategic Role of 2-Bromo-5-methylthiophene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylthiophene has emerged as a pivotal and versatile building block in the landscape of modern organic synthesis. Its unique structural features—a reactive bromine atom at the 2-position and a methyl group at the 5-position of the thiophene (B33073) ring—offer a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the synthesis of high-value compounds for the pharmaceutical and organic electronics industries, and detailed experimental protocols for its key transformations.

Introduction: The Versatility of a Heterocyclic Building Block

Thiophene derivatives are a cornerstone of heterocyclic chemistry, frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No: 765-58-2), in particular, stands out due to the orthogonal reactivity of its substituents. The carbon-bromine bond serves as a prime site for cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The methyl group, while less reactive, can be a site for further functionalization or can influence the electronic properties and solubility of the resulting molecules. This guide will delve into the practical applications and methodologies associated with this valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity